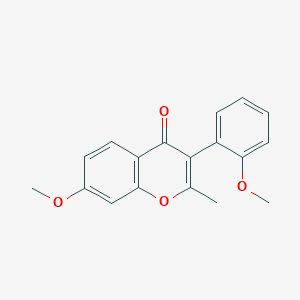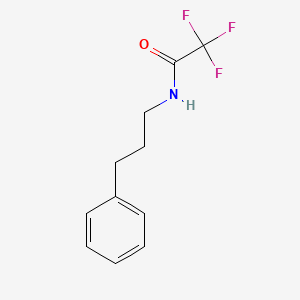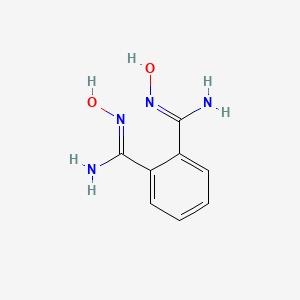![molecular formula C19H20N2O4S2 B2610810 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941878-22-4](/img/structure/B2610810.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors and has been used in scientific research to study the endocannabinoid system and its effects on the body.
科学的研究の応用
Photodynamic Therapy Applications
One of the significant applications of derivatives similar to the specified compound is in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising results in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in PDT. Their effectiveness in generating singlet oxygen, crucial for the photodynamic process, underscores their potential in medical applications, especially in targeting and destroying cancer cells without harming the surrounding healthy tissues (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Derivatives incorporating a sulfonamide moiety, closely related to the specified chemical structure, have been synthesized and evaluated for their anticonvulsant activities. Studies have shown that compounds with a sulfonamide thiazole moiety can exhibit significant anticonvulsive effects, highlighting their potential in developing treatments for convulsive disorders. For example, specific derivatives have abolished the tonic extensor phase in experimental models, offering 100% protection against induced convulsions, which demonstrates the therapeutic potential of these compounds in the management of epilepsy and other seizure-related disorders (Farag et al., 2012).
Antimicrobial Activity
Another area of application is the development of antimicrobial agents. Compounds synthesized from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide have shown significant antibacterial and antifungal activities against a variety of bacterial strains. These findings suggest the potential of such compounds in addressing the growing concern of antimicrobial resistance by offering new mechanisms of action against pathogenic microorganisms. The effectiveness of these derivatives in inhibiting microbial growth could lead to the development of novel antimicrobial drugs with broad-spectrum activity (Raval, Naik, & Desai, 2012).
Antiviral Evaluation
In the search for new antiviral agents, derivatives of the mentioned compound structure have been designed, synthesized, and evaluated for their antiviral activities. The introduction of specific substituents, such as phenylsulfonyl groups, has led to the discovery of compounds with the ability to interfere with virus replication, including RNA and DNA viruses of public health significance. These studies provide a foundation for further exploration into the development of targeted antiviral therapies, highlighting the versatility of these compounds in contributing to the global fight against viral infections (Desideri et al., 2019).
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13-10-11-15(25-2)17-18(13)26-19(21-17)20-16(22)9-6-12-27(23,24)14-7-4-3-5-8-14/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZRLXKXJWUYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B2610732.png)
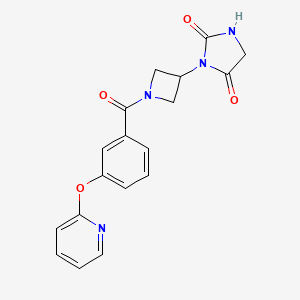
![1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2610734.png)
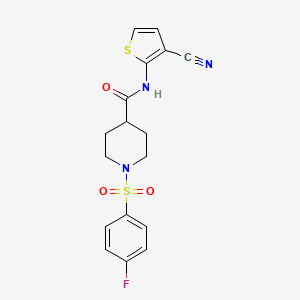
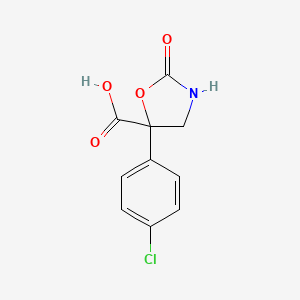
![2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine](/img/structure/B2610738.png)
